1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide
Description
Properties
CAS No. |
1242866-95-0 |
|---|---|
Molecular Formula |
C26H26N4O2S |
Molecular Weight |
458.58 |
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C26H26N4O2S/c31-24(27-14-13-18-8-3-1-4-9-18)20-12-7-15-30(16-20)26-28-22-21(19-10-5-2-6-11-19)17-33-23(22)25(32)29-26/h1-6,8-11,17,20H,7,12-16H2,(H,27,31)(H,28,29,32) |
InChI Key |
BUKCAYKYXXVFBS-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine core, followed by the introduction of the piperidine ring and phenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that compounds similar to 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide exhibit significant antimicrobial properties. Research has shown that derivatives of thieno[3,2-d]pyrimidines can effectively inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or enzyme function.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Notably, it may inhibit acetylcholinesterase (AChE), which is critical in therapeutic strategies for neurodegenerative diseases like Alzheimer's disease. In vitro assays have demonstrated comparable IC50 values to established AChE inhibitors, suggesting promising therapeutic applications.
Anticancer Potential
The thieno[3,2-d]pyrimidine scaffold is recognized for its anticancer properties. Studies have reported cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. Ongoing investigations aim to elucidate the specific molecular interactions that facilitate these effects.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of the compound typically involves multi-step reactions:
- Formation of Thieno[3,2-d]pyrimidine : Cyclization reactions using appropriate precursors.
- Piperidine Ring Construction : Nucleophilic substitution reactions.
- Amide Bond Formation : Coupling reagents are employed to attach the phenylethyl moiety.
Antimicrobial Testing
A study evaluated several derivatives against a panel of bacterial strains:
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Z250-1310 | Escherichia coli | 15 |
| Z250-1310 | Staphylococcus aureus | 18 |
Enzyme Inhibition Assay
In vitro assays revealed that the compound exhibited IC50 values comparable to known AChE inhibitors, indicating its potential utility in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Fluorine substituents (e.g., 2-fluorophenyl in [3]) enhance metabolic stability and may improve binding affinity to hydrophobic pockets in target proteins.
Research Findings and Implications
- Solubility Challenges: The target compound’s high molecular weight and lipophilic substituents may limit aqueous solubility, necessitating formulation optimization (e.g., salt formation or nanoemulsions) [1][6].
Biological Activity
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by a thieno[3,2-d]pyrimidine core and a piperidine ring, suggests a range of pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 458.58 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4O2S |
| Molecular Weight | 458.58 g/mol |
| LogP | 3.9367 |
| Polar Surface Area | 59.962 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
The structural features of the compound allow it to interact with various biological targets, making it a candidate for further pharmacological evaluation.
Anti-inflammatory Activity
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anti-inflammatory properties. For example, derivatives of thienopyrimidines have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in both in vitro and in vivo models of inflammation . This suggests that our compound may also possess similar anti-inflammatory effects.
Anticancer Properties
The thieno[3,2-d]pyrimidine scaffold has been linked to anticancer activity through its ability to inhibit key kinases involved in cancer signaling pathways. Preliminary studies suggest that compounds sharing this scaffold can inhibit protein kinase B (PKB), which is often deregulated in cancer cells . This positions the compound as a potential anticancer agent.
Antimicrobial Activity
Thienopyrimidines have also demonstrated antimicrobial properties against various pathogens. A review highlighted their broad-spectrum activity, including antibacterial and antifungal effects . The structural diversity within this class of compounds allows for targeted modifications that can enhance their biological activity against specific microbial targets.
Case Studies and Research Findings
Several studies have explored the biological activities of thienopyrimidine derivatives:
- Anti-inflammatory Effects : A study demonstrated that thienopyrimidine derivatives significantly reduced inflammation markers in models of acute lung injury .
- Anticancer Activity : In vitro assays using the MCF-7 breast cancer cell line showed that related compounds exhibited cytotoxic effects comparable to established chemotherapeutics .
- Antimicrobial Efficacy : A series of thienopyrimidine derivatives were tested against various bacterial strains, showing promising results that warrant further investigation .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and what are common challenges in its preparation?
The synthesis of this compound typically involves multi-step reactions, including cyclocondensation of thieno[3,2-d]pyrimidine precursors with piperidine derivatives. For example, analogous thieno-pyrimidine scaffolds are synthesized via cyclization reactions using urea or thiourea derivatives under acidic or basic conditions . Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions from reactive intermediates. Purification often requires column chromatography or recrystallization to achieve >95% purity. Reaction solvents (e.g., DMF, THF) and catalysts (e.g., p-toluenesulfonic acid) must be optimized to improve yields .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and substituent positions. Aromatic protons in the thieno-pyrimidine ring typically appear at δ 7.2–8.5 ppm, while piperidine protons resonate at δ 1.5–3.5 ppm .
- X-ray crystallography : Resolves absolute stereochemistry and bond angles. For example, dihedral angles in similar compounds range from 113° to 126° for pyrimidine-piperidine junctions .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion for C₂₅H₂₅N₃O₂S).
- IR spectroscopy : Confirms carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) and amide bonds (N-H bend at ~1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity data (e.g., IC₅₀ values) may arise from assay variability, such as differences in cell lines, incubation times, or solvent effects (DMSO vs. aqueous buffers). To mitigate this:
- Standardize assay protocols using reference inhibitors (e.g., kinase inhibitors for enzymatic studies).
- Perform dose-response curves in triplicate and apply statistical models (e.g., ANOVA) to assess significance .
- Validate target engagement via orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?
SAR studies require systematic modification of substituents:
- Piperidine moiety : Replace the phenethyl group with bulkier arylalkyl chains to assess steric effects on receptor binding .
- Thieno-pyrimidine core : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 7-position to modulate electronic properties and π-π stacking interactions .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Compare with experimental IC₅₀ values to refine models .
Q. How can reaction byproducts be identified and minimized during large-scale synthesis?
Byproducts often arise from incomplete cyclization or oxidation. Mitigation strategies include:
- Reaction monitoring : Use TLC or HPLC-MS to track intermediates and terminate reactions at optimal conversion (~90%).
- Temperature control : Maintain reactions at 60–80°C to avoid thermal degradation .
- Post-synthesis analysis : Employ LC-HRMS to identify impurities (e.g., dealkylated or dimerized species). Purify via preparative HPLC with a C18 column and acetonitrile/water gradient .
Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?
- In vitro stability assays : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
- Photostability : Expose to UV light (320–400 nm) and analyze photodegradants with LC-MS/MS .
Q. How can researchers address low solubility in aqueous media for in vivo studies?
- Formulation optimization : Use co-solvents (e.g., PEG 400, Cremophor EL) or cyclodextrin complexes to enhance solubility.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the piperidine nitrogen for pH-dependent release .
- Nanoencapsulation : Prepare liposomal or polymeric nanoparticles (size <200 nm) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
